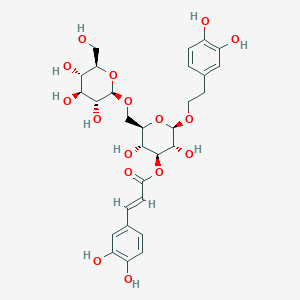
Isolugrandoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isolugrandoside is a phenylethanoid glycoside isolated from the aerial parts of Digitalis davisiana Heywood . It is a natural product with a molecular weight of 640.59 and the chemical formula C29H36O16 . This compound has shown higher cytotoxicity against the HEp-2 cell line compared to other isolated compounds from Digitalis davisiana Heywood .
準備方法
Synthetic Routes and Reaction Conditions: Isolugrandoside can be isolated from the methanol extract of Digitalis davisiana Heywood . The air-dried and powdered leaves of the plant are extracted twice with methanol at 45°C for 4 hours . The combined methanolic extracts are then concentrated to a residue under reduced pressure .
Industrial Production Methods: Currently, there are no specific industrial production methods for this compound. It is primarily obtained through extraction from natural sources, specifically from Digitalis davisiana Heywood .
化学反応の分析
Types of Reactions: Isolugrandoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. detailed information on the specific reagents and conditions used in these reactions is limited.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methanol for extraction and dimethyl sulfoxide (DMSO) for solubility . The compound is hygroscopic, and its solubility in DMSO is 50 mg/mL (78.05 mM) .
Major Products Formed: The major products formed from the reactions involving this compound are not well-documented. Further research is needed to identify the specific products formed during these reactions.
科学的研究の応用
Isolugrandoside has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has shown higher cytotoxicity against the HEp-2 cell line, making it a potential candidate for cancer research . Additionally, this compound can be used in the study of phenylethanoid glycosides and their biological activities .
作用機序
The mechanism of action of isolugrandoside involves its interaction with cellular targets, leading to cytotoxic effects. The specific molecular targets and pathways involved in its mechanism of action are not well-documented. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.
類似化合物との比較
Isolugrandoside is similar to other phenylethanoid glycosides, such as lugrandoside, verbascoside, and calceolarioside B . These compounds share similar structural features and biological activities. this compound is unique in its higher cytotoxicity against the HEp-2 cell line compared to other isolated compounds from Digitalis davisiana Heywood .
List of Similar Compounds:- Lugrandoside
- Verbascoside
- Calceolarioside B
Is there anything else you would like to know about this compound?
特性
分子式 |
C29H36O16 |
|---|---|
分子量 |
640.6 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H36O16/c30-11-19-22(36)24(38)25(39)28(43-19)42-12-20-23(37)27(45-21(35)6-3-13-1-4-15(31)17(33)9-13)26(40)29(44-20)41-8-7-14-2-5-16(32)18(34)10-14/h1-6,9-10,19-20,22-34,36-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23-,24+,25-,26-,27+,28-,29-/m1/s1 |
InChIキー |
JOIWQICOBJLMOP-HPIISDRLSA-N |
異性体SMILES |
C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B12373770.png)
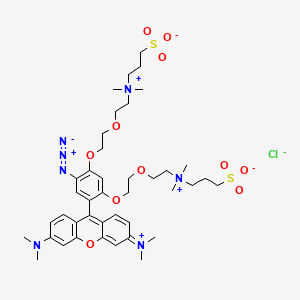
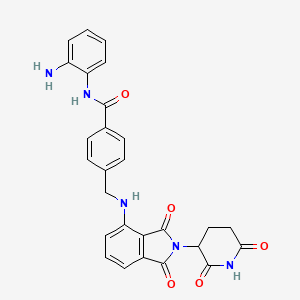
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-naphthalen-2-ylpyrimidin-2-amine](/img/structure/B12373782.png)
![(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide](/img/structure/B12373785.png)
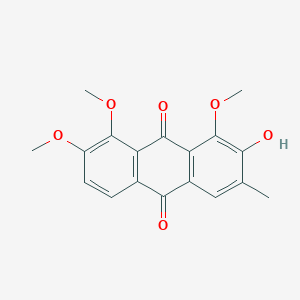

![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide](/img/structure/B12373798.png)



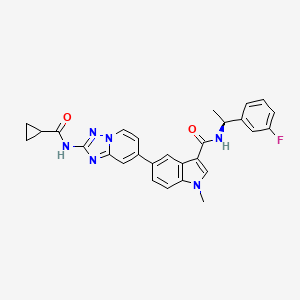
![(2S,4R)-1-[(2S)-2-[11-[3-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12373836.png)

